3,3,4,4-Tetrafluoropentan-1-ol
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Overview
Description
3,3,4,4-Tetrafluoropentan-1-ol is an organic compound with the molecular formula C5H8F4O It is a fluorinated alcohol, characterized by the presence of four fluorine atoms attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4-Tetrafluoropentan-1-ol can be achieved through several methods. One common approach involves the reaction of 3,3,4,4-tetrafluorobutanal with a suitable reducing agent, such as sodium borohydride, to yield the desired alcohol. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable processes. One such method includes the fluorination of pentan-1-ol using elemental fluorine or a fluorinating agent like sulfur tetrafluoride. This process requires careful handling and specific reaction conditions to achieve the desired level of fluorination without over-fluorination or degradation of the product .
Chemical Reactions Analysis
Types of Reactions
3,3,4,4-Tetrafluoropentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the alcohol to the corresponding alkane using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base or phosphorus tribromide in an inert solvent.
Major Products Formed
Oxidation: 3,3,4,4-Tetrafluoropentanal or 3,3,4,4-Tetrafluoropentanoic acid.
Reduction: 3,3,4,4-Tetrafluoropentane.
Substitution: 3,3,4,4-Tetrafluoropentyl chloride or bromide.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3,3,4,4-Tetrafluoropentan-1-ol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms enhances the compound’s lipophilicity and can influence its binding affinity to specific proteins or enzymes. This can lead to alterations in enzyme activity or inhibition of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3,3,4,4-tetrafluorobutan-1-ol: Similar in structure but contains a bromine atom, which can alter its reactivity and applications.
3,3,4,4-Tetrafluorobutan-1-ol: Lacks the additional carbon atom present in 3,3,4,4-Tetrafluoropentan-1-ol, leading to differences in physical and chemical properties.
Uniqueness
This compound is unique due to its specific fluorination pattern and the presence of a hydroxyl group, which imparts distinct reactivity and potential for diverse applications. Its structure allows for selective modifications and functionalization, making it a versatile compound in various fields of research and industry .
Properties
Molecular Formula |
C5H8F4O |
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Molecular Weight |
160.11 g/mol |
IUPAC Name |
3,3,4,4-tetrafluoropentan-1-ol |
InChI |
InChI=1S/C5H8F4O/c1-4(6,7)5(8,9)2-3-10/h10H,2-3H2,1H3 |
InChI Key |
VCMKSUIGXVJIPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CCO)(F)F)(F)F |
Origin of Product |
United States |
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